![molecular formula C26H29N3O6 B12593282 N-{2-[3-(4-Aminobutoxy)naphthalen-1-yl]-1-carboxy-2-oxoethyl}-L-tyrosinamide CAS No. 649714-51-2](/img/structure/B12593282.png)
N-{2-[3-(4-Aminobutoxy)naphthalen-1-yl]-1-carboxy-2-oxoethyl}-L-tyrosinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[3-(4-Aminobutoxy)naphthalen-1-yl]-1-carboxy-2-oxoethyl}-L-tyrosinamide is a complex organic compound with the molecular formula C26H29N3O6 This compound is known for its unique structure, which includes a naphthalene ring, an aminobutoxy group, and a tyrosinamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-(4-Aminobutoxy)naphthalen-1-yl]-1-carboxy-2-oxoethyl}-L-tyrosinamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the Naphthalene Derivative: The initial step involves the synthesis of a naphthalene derivative with a 4-aminobutoxy group. This can be achieved through a nucleophilic substitution reaction where a naphthalene compound reacts with 4-aminobutanol under basic conditions.
Coupling with Tyrosine: The naphthalene derivative is then coupled with L-tyrosine through an amide bond formation. This step usually requires the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxyl group of tyrosine.
Final Product Formation: The final step involves the cyclization and purification of the compound to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance production.
化学反応の分析
Types of Reactions
N-{2-[3-(4-Aminobutoxy)naphthalen-1-yl]-1-carboxy-2-oxoethyl}-L-tyrosinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The aminobutoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce aminobutoxy-naphthalene derivatives.
科学的研究の応用
N-{2-[3-(4-Aminobutoxy)naphthalen-1-yl]-1-carboxy-2-oxoethyl}-L-tyrosinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
作用機序
The mechanism of action of N-{2-[3-(4-Aminobutoxy)naphthalen-1-yl]-1-carboxy-2-oxoethyl}-L-tyrosinamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- N-{2-[3-(4-Aminobutoxy)naphthalen-1-yl]-1-carboxy-2-oxoethyl}-L-phenylalaninamide
- N-{2-[3-(4-Aminobutoxy)naphthalen-1-yl]-1-carboxy-2-oxoethyl}-L-tryptophanamid
Uniqueness
N-{2-[3-(4-Aminobutoxy)naphthalen-1-yl]-1-carboxy-2-oxoethyl}-L-tyrosinamide is unique due to its specific structural features, such as the presence of both a naphthalene ring and a tyrosinamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
649714-51-2 |
|---|---|
分子式 |
C26H29N3O6 |
分子量 |
479.5 g/mol |
IUPAC名 |
3-[3-(4-aminobutoxy)naphthalen-1-yl]-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-oxopropanoic acid |
InChI |
InChI=1S/C26H29N3O6/c27-11-3-4-12-35-19-14-17-5-1-2-6-20(17)21(15-19)24(31)23(26(33)34)29-25(32)22(28)13-16-7-9-18(30)10-8-16/h1-2,5-10,14-15,22-23,30H,3-4,11-13,27-28H2,(H,29,32)(H,33,34)/t22-,23?/m0/s1 |
InChIキー |
SGIZSKKHWHODRS-NQCNTLBGSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=C(C=C2C(=O)C(C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)OCCCCN |
正規SMILES |
C1=CC=C2C(=C1)C=C(C=C2C(=O)C(C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N)OCCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![D-Valine, N-[[4-[(4-hydroxybenzoyl)amino]phenyl]sulfonyl]-](/img/structure/B12593216.png)
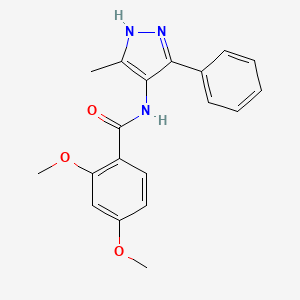
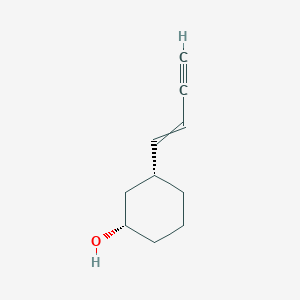

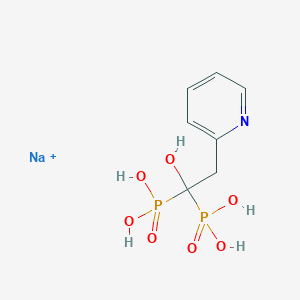
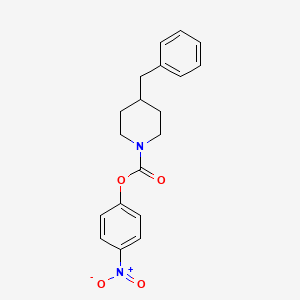
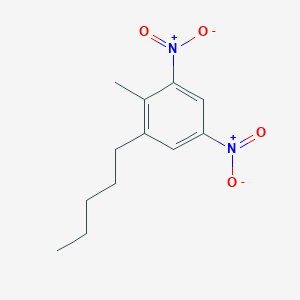
![Bicyclo[3.2.0]hepta-1(5),2,6-triene](/img/structure/B12593276.png)
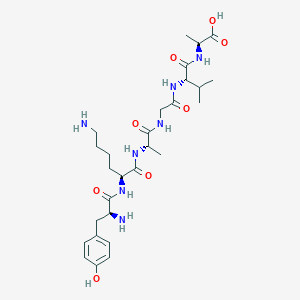
![N,N'-Diphenylthiazolo[5,4-d]pyrimidine-2,7-diamine](/img/structure/B12593281.png)
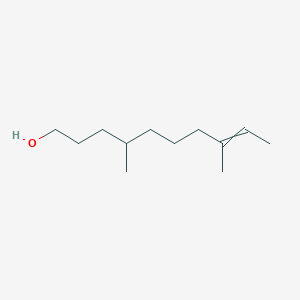
![N-[3-Iodo-2-(phenylethynyl)phenyl]formamide](/img/structure/B12593296.png)

